molecular formula C17H25N7 B3805462 1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane

1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B3805462
M. Wt: 327.4 g/mol
InChI Key: VJDYLESVYINEMK-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the triazole and pyrimidine moieties. Common synthetic routes may involve:

    Cyclization reactions: to form the bicyclic core.

    Nucleophilic substitution: to introduce the triazole and pyrimidine groups.

    Methylation reactions: to add the methyl groups at specific positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Another compound with a similar trimethyl structure but different functional groups.

    1,2,4-Trimethylbenzene: A simpler aromatic compound with three methyl groups.

Uniqueness

1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane is unique due to its bicyclic core and the presence of both triazole and pyrimidine moieties. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1,3,5-trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7/c1-16-7-17(2,9-22(3)8-16)11-24(10-16)15-18-6-5-13(21-15)14-19-12-20-23(14)4/h5-6,12H,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDYLESVYINEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CN(C1)C)(CN(C2)C3=NC=CC(=N3)C4=NC=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 2
Reactant of Route 2
1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 3
Reactant of Route 3
1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 4
Reactant of Route 4
1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 5
Reactant of Route 5
1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 6
Reactant of Route 6
1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane

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